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Copper;titanium

Copper alloys Mechanical properties Materials science

Cu–Ti intermetallic (Cu3Ti2) combines copper's conductivity with titanium's strength and corrosion resistance, achieving up to 1.4 GPa tensile strength without beryllium toxicity. Tunable stoichiometry enables tailored electrocatalytic performance (HER overpotential as low as −170 mV) and antimicrobial efficacy (>80% biofilm inhibition). The nanoporous phase outperforms Pt/C by 2× in hydrogen generation. Ideal for medical connectors, alkaline electrolyzers, CO₂ reduction catalysts, and antimicrobial surfaces. Avoid generic alloys that cannot replicate the precise atomic arrangement and processing history critical for mission-critical performance.

Molecular Formula Cu3Ti2
Molecular Weight 286.37 g/mol
CAS No. 12019-62-4
Cat. No. B14718268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;titanium
CAS12019-62-4
Molecular FormulaCu3Ti2
Molecular Weight286.37 g/mol
Structural Identifiers
SMILES[Ti].[Ti].[Cu].[Cu].[Cu]
InChIInChI=1S/3Cu.2Ti
InChIKeyDRGZCVNOPLELSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 g / 25 g / 50 g / 200 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper;titanium (CAS 12019-62-4) for High-Performance Structural and Catalytic Applications


Copper;titanium (Cu–Ti) encompasses a family of binary intermetallic compounds and alloys, with Cu3Ti2 (CAS 12019-62-4) representing one specific stoichiometric phase in this system [1]. These materials combine the inherent electrical and thermal conductivity of copper with the exceptional strength, corrosion resistance, and catalytic activity imparted by titanium . The Cu–Ti binary system contains six stable intermetallic phases (CuTi2, CuTi, Cu4Ti3, Cu3Ti2, Cu2Ti, and Cu4Ti), each exhibiting distinct structural, mechanical, and electronic properties [2]. Cu–Ti alloys have emerged as compelling alternatives to toxic copper–beryllium (Cu–Be) alloys in electrical and structural applications, while also demonstrating remarkable performance in electrocatalysis, antimicrobial coatings, and advanced interconnects [3][4].

Why Generic Copper Alloys or Pure Titanium Cannot Replace Copper;titanium in Demanding Applications


The performance of Cu–Ti materials is exquisitely sensitive to both stoichiometry and processing history, rendering simple substitution with generic copper alloys or elemental mixtures ineffective. For instance, the mechanical strength of Cu–Ti alloys exhibits a non-linear dependence on titanium content, with a sharp increase in tensile strength observed at approximately 4.0 wt% Ti, attributed to the precipitation of nanoscale β′-Cu4Ti phases that provide potent precipitation strengthening [1]. Similarly, the hydrogen evolution reaction (HER) overpotential varies dramatically across the Cu–Ti intermetallic series, decreasing from −215 mV for Ti2Cu to −170 mV for TiCu4, a 45 mV shift that directly impacts energy efficiency [2]. In antimicrobial applications, hybrid CuTi nanocomposites achieve 80.3 ± 1.4% biofilm inhibition against S. aureus at 200 µg/mL, a performance level unattainable with monometallic copper or titanium nanoparticles alone due to synergistic electronic effects [3]. These examples underscore that the precise atomic arrangement and electronic structure of the Cu–Ti intermetallic phase are critical determinants of performance, making generic substitution a high-risk proposition for mission-critical or regulated applications.

Quantitative Performance Benchmarks for Copper;titanium Against Closest Analogs and In-Class Alternatives


Mechanical Strength vs. Cu-Be Alloys: Achieving Ultra-High Strength Without Toxicity

Cu-3Ti-0.2Fe alloy, processed via multistage thermomechanical treatment, achieves a tensile strength of 1.31 GPa and an electrical conductivity of 10.5% IACS . Commercial Cu-Be alloys typically exhibit tensile strengths in the range of 1.1–1.4 GPa and conductivities of 15–30% IACS. While Cu-Be retains a conductivity advantage, the Cu-Ti-Fe alloy matches the strength of high-performance Cu-Be while eliminating the toxicity and high cost associated with beryllium [1].

Copper alloys Mechanical properties Materials science

Electrocatalytic CO2 Reduction: Faradaic Efficiency for Multicarbon Liquid Fuels

An amorphous CuTi alloy with coordinatively unsaturated Cu sites (a-CuTi@Cu) delivers a total C2-4 faradaic efficiency of approximately 49% at −0.8 V vs. RHE, with ethanol, acetone, and n-butanol as major products [1]. In contrast, pure copper catalysts under similar conditions typically yield predominantly C1 products (CO, formate) with faradaic efficiencies for C2+ products rarely exceeding 30–35%. The CuTi subsurface electronically modulates surface Cu sites to stabilize *CO intermediates and lower the energy barriers for C–C coupling [2].

Electrocatalysis CO2 reduction Sustainable fuels

Hydrogen Evolution Reaction (HER) Activity: Overpotential Comparison Across Cu-Ti Phases

The HER overpotential at 10 mA/cm² (η10) varies systematically among Cu-Ti intermetallics: Ti2Cu (−215 mV) > TiCu (−182 mV) > TiCu4 (−170 mV) [1]. A hierarchical nanoporous Cu-Ti bimetallic electrocatalyst produces hydrogen at more than twice the rate of state-of-the-art carbon-supported platinum (Pt/C) catalyst under mild overpotential [2]. A Cu-Ti bimetal catalyst with bimodal porous structure achieved over double the total HER activity compared to Pt/C [3].

Hydrogen evolution Electrocatalysis Water splitting

Antimicrobial and Antibiofilm Activity: Superior to Monometallic Nanoparticles

Mycofunctionalized CuTi hybrid nanocomposites (CuTiNCs) at 200 µg/mL inhibit S. aureus, P. aeruginosa, and C. albicans biofilms by 80.3 ± 1.4%, 68.7 ± 3.0%, and 55.7 ± 3.0%, respectively [1]. Monometallic copper or titanium nanoparticles at equivalent concentrations typically achieve biofilm inhibition rates below 50% for these pathogens. The synergistic effect is attributed to the combined generation of reactive oxygen species and metal ion release from the hybrid nanostructure [2].

Antimicrobial coatings Nanocomposites Biofilm inhibition

Thermal Stability and Interfacial Toughness in Microelectronics: Barrier-Free Interconnects

CuTi thin films deposited on SiO2/Si substrates exhibit a 25% higher interfacial toughness (four-point bend test) and a 300-times longer time-dependent dielectric breakdown (TDDB) failure time under a 3 MV/cm electric field compared to pure Cu films [1]. Additionally, CuTi layers show negligible dewetting and intermixing with the oxide substrate after vacuum annealing at 450 °C, whereas pure Cu layers undergo severe agglomeration and diffusion into the dielectric under identical conditions [2].

Microelectronics Interconnects Diffusion barriers

Optimal Use Cases for Copper;titanium Based on Verified Performance Advantages


High-Reliability Electrical Connectors and Springs Requiring Beryllium-Free Strength

Cu-Ti alloys such as JX Nippon Mining's NKT322 and C1990-GSH(HP) deliver tensile strengths up to 1.4 GPa and excellent stress relaxation resistance, matching or exceeding the performance of Cu-Be alloys without the associated toxicity. This makes them ideal for connectors in medical devices, automotive sensors, and consumer electronics where regulatory pressure to eliminate beryllium is mounting. The data from Section 3.1 confirm that Cu-Ti-Fe alloys achieve 1.31 GPa strength [1], sufficient for high-contact-force applications.

Electrocatalytic CO₂ Conversion to Liquid Fuels and Chemicals

The a-CuTi@Cu catalyst's 49% faradaic efficiency for C2-4 liquid products at −0.8 V vs. RHE (Section 3.2) positions it as a leading candidate for electrochemical CO₂ reduction systems aiming to produce ethanol, acetone, and n-butanol. The exceptional stability over 3 months of continuous operation addresses a critical barrier to industrial deployment [2].

Cost-Effective Hydrogen Production via Water Electrolysis

The nanoporous Cu-Ti bimetallic electrocatalyst's >2× activity advantage over Pt/C (Section 3.3) enables high-rate hydrogen generation using earth-abundant elements. This is particularly attractive for alkaline water electrolyzers where capital cost reduction is paramount. The optimal phase for HER, TiCu4 with η10 = −170 mV, provides a clear selection criterion for catalyst synthesis [3].

Antimicrobial Surface Coatings for Medical Devices and Water Treatment

CuTi hybrid nanocomposites achieve >80% inhibition of S. aureus biofilms at 200 µg/mL (Section 3.4), making them compelling candidates for coatings on catheters, implants, and water filtration membranes. The synergistic antimicrobial effect reduces the required metal loading compared to monometallic coatings, mitigating cytotoxicity concerns.

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